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3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B11858059
M. Wt: 255.10 g/mol
InChI Key: SAGLRBORBYEQLD-UHFFFAOYSA-N
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Description

Significance of Pyrazinone Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Pyrazinones, and more broadly, nitrogen-containing heterocycles, are fundamental building blocks in organic chemistry. nih.govthepharmajournal.com The 2(1H)-pyrazinone ring is a key feature in numerous natural products, many of which exhibit interesting biological activities. researchgate.netnih.gov These natural products include substances isolated from various sources such as Aspergillus flavus, Streptomyces, and marine sponges. nih.gov

Beyond their presence in nature, pyrazinone scaffolds are crucial in medicinal chemistry programs for the creation of pharmacologically active derivatives. nih.gov A notable example is Favipiravir, an antiviral drug containing a pyrazinone core, which has been used to treat influenza and investigated for other viral infections. nih.gov The pyrazinone framework's ability to act as a peptide conformation stabilizer has also been noted. researchgate.net The broad spectrum of biological activities associated with pyrazole (B372694) and pyrazoline derivatives, which share some structural similarities, includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, further highlighting the importance of such nitrogen-containing heterocyclic systems. nih.govmdpi.com The synthesis of these scaffolds can be achieved through various methods, often involving the condensation of acyclic precursors like α-amino acids and 1,2-dicarbonyl compounds. nih.gov

Overview of Dihalo-pyrazinone Derivatives as Key Synthetic Intermediates

Within the family of pyrazinones, dihalo-derivatives, particularly 3,5-dihalo-2(1H)-pyrazinones, stand out as exceptionally versatile synthetic intermediates. nih.govresearchgate.net A general and widely used method for the preparation of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones was reported by Vekemans and coworkers in 1983. nih.govrsc.org This method involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org The α-aminonitrile itself can be sourced from a primary amine, an aldehyde, and a cyanide source through a Strecker-type reaction, providing a route to introduce various substituents at the N-1 and C-6 positions of the pyrazinone core. nih.gov

The synthetic utility of 3,5-dihalo-2(1H)-pyrazinones stems from the differential reactivity of the two halogen atoms. The chlorine or bromine atom at the C-3 position, being part of an imidoyl chloride-like moiety, is highly susceptible to nucleophilic substitution via an addition/elimination mechanism. nih.gov This allows for the selective introduction of a wide range of nucleophiles. In contrast, the halogen at the C-5 position is more amenable to displacement through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. nih.govlibretexts.orgsigmaaldrich.com This orthogonal reactivity enables a stepwise and controlled functionalization of the pyrazinone scaffold, making these dihalo-derivatives powerful tools for building molecular complexity. researchgate.net For instance, they have been instrumental in the synthesis of corticotropin-releasing factor receptor 1 (CRF1R) antagonists. rsc.org

A variety of substituents, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups, can be introduced at the C-3 and C-5 positions, leading to a diverse library of substituted pyrazinones. nih.gov

Research Trajectory of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one within Pyrazinone Chemistry

The specific compound, this compound, is a representative example of the 3,5-dihalo-2(1H)-pyrazinone class of intermediates. Its structure incorporates a p-tolyl group at the N-1 position, which influences its solubility and electronic properties.

The synthesis of this compound would follow the general procedure established by Vekemans et al., starting from p-toluidine (B81030). The research trajectory for this specific molecule is primarily as a building block in organic synthesis. Its value lies in its potential for sequential and regioselective derivatization.

While extensive research dedicated solely to this compound is not widely found in public literature, its synthetic pathway and reactivity can be confidently inferred from the well-documented chemistry of its class. For example, a study on the synthesis and fungicidal activity of a family of 3,5-dichloropyrazin-2(1H)-one derivatives highlights the potential for biological applications of compounds derived from this scaffold. nih.gov The introduction of the p-tolyl group can modulate such activity.

The primary research interest in this compound is as a precursor for more complex molecules. The chlorine atoms at positions C-3 and C-5 serve as handles for introducing further diversity. Nucleophilic substitution at C-3 followed by a palladium-catalyzed cross-coupling reaction at C-5 would allow for the synthesis of a wide array of 1,3,5-trisubstituted pyrazinones, which are of interest in medicinal chemistry and materials science.

Below is a table summarizing the key properties of the parent compound and related structures.

Compound NameMolecular FormulaKey Structural Features
This compound C₁₁H₈Cl₂N₂OPyrazinone core, two chlorine atoms at C-3 and C-5, a p-tolyl group at N-1.
3,5-Dichloro-2(1H)-pyrazinone C₄H₂Cl₂N₂OThe parent dihalo-pyrazinone scaffold without substitution at N-1.
p-Toluidine C₇H₉NThe precursor amine for the introduction of the p-tolyl group at N-1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl2N2O B11858059 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,5-dichloro-1-(4-methylphenyl)pyrazin-2-one

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-6-9(12)14-10(13)11(15)16/h2-6H,1H3

InChI Key

SAGLRBORBYEQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 1 P Tolyl Pyrazin 2 1h One and Analogous Structures

Strategies for Pyrazinone Core Construction

The formation of the pyrazinone ring can be achieved through various strategic disconnections of the target molecule, leading to several synthetic routes. These can be broadly classified into methods that build the ring from linear, acyclic components and those that form a new ring onto an existing heterocyclic structure.

Condensation Reactions from Acyclic Precursors

Building the pyrazinone skeleton from acyclic starting materials is a fundamental approach that offers flexibility in introducing substituents onto the core structure. These methods typically involve the condensation of two or more simple building blocks to form the heterocyclic ring in one or more steps.

α-Aminonitrile-Derived Approaches with Oxalyl Halides

The reaction between α-aminonitriles and oxalyl halides represents a plausible, though not extensively documented, pathway to dihalopyrazinones. This strategy would theoretically involve the initial acylation of the amino group of the α-aminonitrile by oxalyl chloride, followed by an intramolecular cyclization and subsequent tautomerization and/or elimination to yield the pyrazinone ring. While direct examples for the synthesis of 3,5-dichloro-1-(p-tolyl)pyrazin-2(1H)-one via this specific route are not prevalent in the surveyed literature, the synthesis of the requisite α-aminonitrile precursors is well-established through methods like the Strecker reaction. A review of synthetic methods for 2(1H)-pyrazinones from acyclic precursors highlights various strategies, though it does not specify this exact combination. nih.gov The construction of a related 1-aryl-3,5-dibromo-2(1H)-pyrazinone has been achieved, indicating that multi-step syntheses starting from different acyclic precursors are viable for creating such dihalo-pyrazinone systems. nih.gov

Multicomponent Reaction Sequences in Pyrazinone Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic frameworks, including pyrazin-2(1H)-ones, from simple and readily available starting materials in a single pot. nih.gov This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular structures. nih.gov

An expedient Ugi-based MCR has been developed for the rapid assembly of diverse pyrazin-2(1H)-one scaffolds. nih.gov This method demonstrates high bond-forming efficiency and allows for the introduction of skeletal, functional, and stereochemical diversity in a time- and cost-effective manner. nih.gov The convergence of this approach reconciles structural complexity with operational simplicity, making it a valuable tool in drug discovery. nih.gov

While many MCRs lead to related pyrazole (B372694) structures, the underlying principles are applicable to pyrazinone synthesis. For instance, four- and five-component reactions are frequently used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net A typical four-component reaction might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate, often in an aqueous medium with a catalyst. mdpi.com

Table 1: Examples of Multicomponent Reactions for Fused Pyrazole Synthesis
ComponentsCatalyst/SolventProduct TypeKey FeaturesReference
Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateTaurine / H₂O1,4-Dihydropyrano[2,3-c]pyrazolesBroad substrate scope, short reaction times. nih.gov
Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl 4-chloro-3-oxobutanoate, 5-methyl-1,3,4-thiadiazole-2-thiolMontmorillonite K10 (solvent-free)Substituted Pyrano[2,3-c]pyrazolesFive-component reaction, good yields (81-91%). nih.gov
Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl CyanoacetateAmmonium Acetate (B1210297) / H₂OPyrazolo[3,4-b]pyridinesFour-component reaction, green and efficient protocol. nih.gov

Cyclization Approaches for Fused Pyrazinone Systems

The construction of pyrazinone rings fused to other heterocyclic systems, such as pyrroles, is of great importance for accessing a variety of biologically active compounds. These methods typically involve the intramolecular cyclization of a suitably functionalized precursor.

Intramolecular Cyclizations from Functionalized Pyrroles

A key strategy for synthesizing pyrrolo[1,2-a]pyrazin-1(2H)-ones involves the intramolecular cyclization of N-substituted pyrrole (B145914) derivatives. beilstein-journals.orgmetu.edu.tr One effective method begins with the synthesis of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. These precursors can then undergo nucleophilic cyclization with hydrazine to form the fused pyrazinone ring. beilstein-journals.org

The regiochemical outcome of this cyclization—either a 6-exo-dig or a 6-endo-dig pathway—is dependent on the electronic nature of the substituent on the alkyne. beilstein-journals.org For example, reaction of methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate with hydrazine monohydrate in methanol (B129727) leads to the formation of 2-amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one. beilstein-journals.org Another approach involves a tandem reaction of pyrrole carboxamide derivatives with propargyl bromide, promoted by sodium hydride (NaH), to afford N-substituted pyrrolo-pyrazinones under mild conditions. metu.edu.tr Transition-metal-free, base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones also provides a route to (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com Furthermore, pyrrolo[2,1-f] beilstein-journals.orgnih.govmetu.edu.trtriazin-4(3H)-ones, which are structurally related to fused pyrazinones, can be prepared through regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov

Electrophilic Cyclization Strategies (e.g., Ag+- or Iodine-Mediated)

Electrophilic activation of a pendant unsaturated group, such as an alkyne, on a pyrrole precursor can trigger an intramolecular cyclization to form a fused pyrazinone or a related heterocyclic system. Iodine and silver(I) salts are common electrophiles used for this purpose. beilstein-journals.orgrsc.orgnih.gov

Iodine-Mediated Cyclization: Molecular iodine is a readily available and effective reagent for promoting the cyclization of tethered alkenyl or alkynyl systems. rsc.orgnih.gov In the context of fused pyrazinone synthesis, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can be treated with iodine to induce an electrophilic intramolecular cyclization. beilstein-journals.org This reaction proceeds via the electrophilic attack of iodine on the alkyne, forming a cyclic intermediate which then leads to the final product. beilstein-journals.org Unlike the nucleophilic cyclization with hydrazine, the iodine-mediated reaction consistently yields the 6-endo-dig cyclization product, such as 4-iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgmetu.edu.troxazin-1-one, regardless of the alkyne's substituents. beilstein-journals.org While this example forms a pyrrolo-oxazinone, the strategy is highly relevant for forming analogous fused pyrazinone systems. This method is noted for its mild reaction conditions and tolerance of various functional groups. rsc.org

Table 2: Iodine-Mediated Electrophilic Cyclization of N-Alkyne-Substituted Pyrrole Esters beilstein-journals.org
SubstrateReagentSolventProductYield
Methyl 1-[(4-nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylateI₂CH₂Cl₂4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgmetu.edu.troxazin-1-one78%
Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylateI₂CH₂Cl₂4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgmetu.edu.troxazin-1-one79%
Methyl 1-(butylethynyl)-1H-pyrrole-2-carboxylateI₂CH₂Cl₂3-Butyl-4-iodo-1H-pyrrolo[2,1-c] beilstein-journals.orgmetu.edu.troxazin-1-one76%

Ag+-Mediated Cyclization: Silver(I) salts are effective carbophilic Lewis acids that can activate alkynes towards nucleophilic attack, facilitating intramolecular cyclizations. nih.govd-nb.info This strategy has been applied to the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net A notable example is the silver-catalyzed cycloisomerization of enynamides, which, in a relay catalytic system with a chiral base, leads to the formation of bispirocyclopentene pyrazolone (B3327878) products. nih.gov In this reaction, silver acetate (AgOAc) catalyzes the initial cycloisomerization of the enynamide to form a reactive azadiene intermediate, which then undergoes a subsequent cycloaddition. nih.gov

Another relevant method is the stereoselective one-pot synthesis of spiropyrazolones, which involves a silver-catalyzed 5-exo-dig Conia-ene type cyclization of an alkyne onto a pyrazolone ring. nih.govd-nb.info This demonstrates the utility of silver catalysis in forming C-C bonds to construct complex pyrazolone-containing spirocycles under mild conditions. nih.govd-nb.info These examples highlight the potential of silver-mediated cyclization as a powerful tool for constructing complex molecules containing the pyrazinone or pyrazolone core.

Base-Catalyzed Cyclization Methodologies

Base-catalyzed reactions are integral to the synthesis of various nitrogen-containing heterocycles. atlantis-press.com In the context of pyrazinone synthesis, bases are often employed in the formation of key precursors. For instance, the preparation of an α-aminonitrile, a crucial building block for the pyrazinone core, can be accomplished via the nucleophilic substitution of a compound like chloroacetonitrile (B46850) with a primary amine. This reaction proceeds in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the process alongside potassium iodide (KI) in a solvent like acetonitrile. rsc.org

Biosynthetic Routes to Pyrazinones (e.g., Nonribosomal Peptide Synthetase Pathways)

Nature synthesizes the pyrazinone scaffold through sophisticated enzymatic pathways, primarily involving Nonribosomal Peptide Synthetases (NRPSs). acs.orgnih.gov These large, modular enzymes assemble complex natural products from amino acid building blocks without the use of ribosomes. nih.govsemanticscholar.org

The most common biosynthetic route to pyrazinones relies on a dimodular NRPS. nih.gov In this system, a condensation (C) domain links two amino acids, which are tethered to the enzyme. A terminal reductase (R) domain then releases the resulting dipeptide as a reactive dipeptide aldehyde. This intermediate can then undergo spontaneous cyclization and subsequent oxidation to form the final 3,6-disubstituted pyrazinone core. nih.govacs.org This pathway typically results in pyrazinones that are unsubstituted at the C-5 position. acs.org

Recent research has uncovered alternative and more complex biosynthetic strategies. nih.gov A novel route identified in Pseudomonas utilizes a monomodular NRPS with a unique adenylation-thiolation-reductase (ATR) domain architecture to produce a dipeptide aldehyde intermediate, which then cyclizes to the pyrazinone. nih.gov Furthermore, a hybrid Nonribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) system has been discovered in myxobacteria. This pathway is responsible for producing 5-methylated pyrazinones, where the PKS portion installs the methyl group at the C-5 position, a feature not seen in typical NRPS-derived pyrazinones. acs.orgnih.gov

Biosynthetic Pathway Key Enzymes/Domains Intermediate Example Product Class Source(s)
Typical NRPS Pathway Dimodular NRPS with C and R domainsDipeptide aldehyde3,6-Disubstituted pyrazinones nih.gov, acs.org
Monodular NRPS Pathway Monomodular NRPS with ATR architectureDipeptide aldehydePyrazinones, Imidazoles nih.gov, nih.gov
Hybrid NRPS/PKS Pathway Single hybrid NRPS/PKS geneN/A5-Methylated pyrazinones nih.gov, acs.org
NRPS-Independent Pathway Threonine dehydrogenaseAminoacetone3,5-Disubstituted pyrazinones nih.gov

Specific Synthesis of Dichloro-pyrazinone Scaffolds

The targeted synthesis of this compound involves specific methods for introducing the halogen atoms and incorporating the N-1 aryl substituent onto the pyrazinone ring.

Methods for Introducing Halogen Substituents

A general and effective method for preparing 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones was reported by Vekemans and Hoornaert. rsc.org This procedure involves the reaction of an α-aminonitrile precursor with an excess of an oxalyl halide, such as oxalyl chloride for the dichloro-derivative. rsc.org

The proposed mechanism for the formation of the dihalopyrazinone core is a multi-step process: rsc.org

Acylation: The α-aminonitrile is first acylated by the oxalyl halide to form an oxamoyl halide intermediate.

Cyclization Precursor Formation: An addition of HX (generated in the reaction) to the nitrile group, followed by tautomerization, yields an enamine.

Ring Closure: This enamine undergoes cyclization to form a cyclic pyrazine-2,3-dione intermediate.

Halogenation: The dione (B5365651) intermediate reacts with the excess oxalyl halide, which facilitates the introduction of the halogen atom at the 3-position and regeneration of the carbonyl at the 2-position, with the release of CO₂, CO, and a halide ion. rsc.org The addition of a tetraalkylammonium halide can favor this final step by acting as an additional source of halide ions. rsc.org

Incorporation of the N-1 (p-tolyl) Moiety

The substituent at the N-1 position of the pyrazinone ring is determined by the primary amine used to create the α-aminonitrile precursor. rsc.org To synthesize this compound, the required starting material is p-toluidine (B81030) (4-methylaniline).

The α-aminonitrile precursor is typically synthesized through a Strecker-type reaction, which involves the condensation of a primary amine (p-toluidine), an aldehyde, and a cyanide source. rsc.org For cases where the primary amine is less nucleophilic, a two-step procedure can be employed. This involves first forming an imine from the amine and aldehyde, which is then reacted with trimethylsilyl (B98337) cyanide (TMSCN). rsc.org The resulting α-aminonitrile, now bearing the p-tolyl group, is then carried forward to the cyclization and halogenation step as described previously. rsc.org

Optimization of Reaction Conditions and Yields in Pyrazinone Synthesis

Optimizing reaction parameters such as temperature, solvent, and catalyst is crucial for maximizing the yield and purity of the final pyrazinone product. researchgate.netresearchgate.net Researchers at Bristol-Myers Squibb developed an optimized procedure for the multigram synthesis of 3,5-dihalo-2(1H)-pyrazinones, which notably involved using lower reaction temperatures and lower-boiling-point solvents. rsc.org

General optimization strategies often involve a systematic study of various parameters, as shown in the synthesis of other heterocyclic systems. researchgate.net Key factors to consider include:

Temperature: The Hoornaert method initially specified temperatures of 70–100 °C, but later optimizations demonstrated that lower temperatures could be effective. rsc.org

Reaction Time: Reactions can run from a few hours at elevated temperatures to several days at room temperature. rsc.org

Reagent Stoichiometry: An excess of the oxalyl halide is noted as a requirement for the successful formation of the dihalo-pyrazinone. rsc.org

Catalyst: While the main cyclization is uncatalyzed, the use of tetraalkylammonium halides can promote the final halogenation step. rsc.org

Parameter Condition Effect on Synthesis Source(s)
Temperature 70-100 °C or lowerAffects reaction rate and potential side reactions. Optimized procedures favor lower temperatures. rsc.org
Solvent Toluene (B28343), o-dichlorobenzeneProvides the medium for the reaction; choice affects solubility and reaction temperature. rsc.org
Reagents Excess Oxalyl HalideEssential for the introduction of both halogen atoms onto the pyrazinone core. rsc.org
Additives Tetraalkylammonium HalideCan favor the halogenation step by providing an additional source of halide ions. rsc.org

Solvent Effects in Cyclization and Functionalization Reactions

The choice of solvent is a critical factor that can significantly influence the outcome of cyclization and functionalization reactions. researchgate.netnih.gov In the synthesis of 3,5-dihalo-2(1H)-pyrazinones via the Hoornaert method, nonpolar aromatic solvents such as toluene or o-dichlorobenzene are typically used. rsc.org The use of lower boiling point solvents was a key part of an optimized procedure for this synthesis. rsc.org

Studies on other heterocyclic syntheses have shown that polar solvents can be more efficient in certain cyclization reactions, while nonpolar solvents may lead to sluggish reactions and lower yields. researchgate.net In contrast, some palladium-catalyzed oxidative cyclizations perform well in nonpolar solvents like toluene. nih.gov The effect of a solvent can be complex; for instance, protic solvents like methanol can decrease the quantum yield of photooxidation reactions in indolepyrazines by forming hydrogen-bonded complexes, compared to aprotic solvents like acetonitrile. nih.gov This highlights the importance of selecting a solvent that not only dissolves the reactants but also favorably mediates the specific reaction mechanism.

Catalytic Systems for Efficient Pyrazinone Formation

The synthesis of pyrazinones and their derivatives has been significantly advanced through the development of various catalytic systems. These methods offer efficient routes to this important class of heterocyclic compounds, often with high selectivity and under milder conditions than classical approaches. Catalytic strategies primarily focus on the formation of the pyrazine (B50134) core through different bond-forming reactions, including C-N bond formation and C-H functionalization.

One notable approach involves the use of earth-abundant base metals as catalysts. For instance, acridine-based pincer complexes of manganese have been effectively employed in the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically 2,5-substituted pyrazine derivatives. nih.gov This method is advantageous as it generates water and hydrogen gas as the only byproducts. nih.gov The reaction is typically carried out at elevated temperatures in a solvent like toluene, with a base such as potassium hydride. nih.gov

Palladium-catalyzed reactions represent another cornerstone in the synthesis of complex pyrazine-containing molecules. Researchers have utilized palladium(II) acetate in conjunction with a silver(I) acetate co-catalyst for the C-H/C-H cross-coupling of indoles with pyrazine N-oxides. nih.gov Furthermore, palladium catalysts are crucial in cyanation reactions, which are a key step in the synthesis of functionalized pyrazinones like favipiravir, starting from 2-aminopyrazine. nih.gov

Iron-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of pyrazine derivatives. nih.gov This methodology addresses the challenges associated with the cross-coupling of electron-deficient heteroarenes like pyrazines with organoboron reagents. nih.gov This robust strategy has been successfully applied to the total synthesis of natural products such as botryllazine A. nih.gov

In addition to metal-based catalysts, organocatalytic systems and different reaction conditions can also facilitate pyrazinone formation. The classical synthesis of 2(1H)-pyrazinones, as described by Jones and later optimized by Karmas and Spoerri, involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, often in the presence of a base like sodium or potassium hydroxide. nih.gov While not strictly catalytic in the modern sense, the base plays a crucial role in promoting the cyclization.

The table below summarizes various catalytic systems employed in the formation of pyrazinone and pyrazine structures.

Table 1: Catalytic Systems for Pyrazinone and Pyrazine Synthesis

Catalyst System Reactants Product Type Key Features
Manganese Pincer Complex 2-Amino alcohols 2,5-Substituted Pyrazines Dehydrogenative self-coupling; forms water and H₂ as byproducts. nih.gov
Palladium(II) Acetate / Silver(I) Acetate Indole and Pyrazine N-oxide C-H/C-H cross-coupled products Facilitates direct C-H functionalization. nih.gov
Palladium Catalyst Halogenated Pyrazine and Cyanide Source Cyanopyrazine Derivatives Used in the synthesis of complex, functionalized pyrazinones. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Aminopyrazine
Botryllazine A
Favipiravir
Indole
Potassium Hydride
Pyrazine
Pyrazine N-oxide
Palladium(II) Acetate
Silver(I) Acetate
Sodium Hydroxide
Potassium Hydroxide

Reaction Chemistry and Derivatization of 3,5 Dichloro 1 P Tolyl Pyrazin 2 1h One

Nucleophilic Substitution Reactions on the Halogenated Pyrazinone Core

Nucleophilic substitution reactions are a fundamental class of reactions for this molecule, where a nucleophile displaces one of the chlorine atoms. byjus.com The reactivity of the C-3 and C-5 positions towards nucleophilic attack is a key aspect of its chemistry.

Selective Functionalization at C-3 and C-5 Positions

The two chlorine atoms at the C-3 and C-5 positions of the pyrazinone ring exhibit different reactivities, allowing for selective functionalization. The chlorine at the C-5 position is generally more susceptible to nucleophilic attack than the one at the C-3 position. This differential reactivity can be attributed to the electronic effects of the adjacent carbonyl group and the nitrogen atom within the ring system. For instance, in the related 4,5-dichloro-3H-1,2-dithiol-3-one, the chlorine atom at the 5-position is readily displaced by nucleophiles. mdpi.com This selectivity enables a stepwise approach to introduce different functional groups at each position, leading to a diverse range of derivatives.

Amination Reactions

Amination, the reaction with amines, is a common nucleophilic substitution performed on this scaffold. These reactions can be carried out under various conditions, often with an excess of the amine, which can also act as a base. In a study on a similar heterocyclic system, 5-chloro-3-(4-chlorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine, amination with various primary amines at room temperature yielded the corresponding aminated products in good yields. beilstein-journals.org This suggests that 3,5-dichloro-1-(p-tolyl)pyrazin-2(1H)-one would likely undergo similar reactions, providing access to a library of amino-substituted pyrazinones.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, significantly expanding the molecular diversity achievable from the dichloropyrazinone core. nih.govelsevierpure.com

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the functionalization of halogenated heterocycles. researchgate.netlibretexts.org In a Suzuki-Miyaura reaction, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com For this compound, this reaction can be used to introduce aryl or vinyl substituents at the C-3 and C-5 positions. The reactivity of the two chlorine atoms can often be controlled by the reaction conditions, allowing for either mono- or di-substitution. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Dichloroheterocycles

DichloroheterocycleCoupling PartnerCatalyst/LigandBaseProductReference
4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃4,6-bis(p-Methoxyphenyl)pyrimidine researchgate.net
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃2,6-bis(p-Methoxyphenyl)pyridine researchgate.net
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh₃)₄Na₂CO₃5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov

This table presents examples of Suzuki-Miyaura reactions on related dichloroheterocyclic systems to illustrate the potential transformations for this compound.

Alternative Transition Metal Catalysis for Diversification

While palladium is the most common catalyst, other transition metals can also be used to achieve different reactivity and selectivity. youtube.com Catalysts based on nickel, copper, and iron have been shown to be effective in various cross-coupling reactions. nih.gov These alternative metals can sometimes offer advantages in terms of cost, toxicity, and the ability to catalyze challenging transformations. For example, iron-catalyzed functionalization has been reported for the C-3 position of chromones. nih.gov The exploration of different transition metal catalysts can lead to the development of novel and more sustainable synthetic routes to functionalized pyrazinones.

Electrophilic Aromatic Substitution on the p-tolyl Moiety (e.g., Nitration)

The p-tolyl group attached to the pyrazinone ring is an aromatic moiety and can undergo electrophilic aromatic substitution reactions. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.

A common example of electrophilic aromatic substitution is nitration. youtube.com The nitration of an aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.org In the case of the p-tolyl group, the methyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the pyrazinone ring, nitration would be expected to occur at the ortho positions (C-2' and C-6') of the tolyl ring. However, the pyrazinone ring itself is an electron-withdrawing group, which deactivates the tolyl ring towards electrophilic attack. This deactivating effect could make electrophilic substitution more challenging compared to toluene (B28343) itself. Studies on the nitration of similar substituted phenols have shown that the reaction can proceed, sometimes leading to the formation of cyclohexenone derivatives under specific conditions. researchgate.net

Ring Expansion and Rearrangement Reactions of Pyrazinone Derivatives

The pyrazinone ring system, while relatively stable, can be induced to undergo ring expansion and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic scaffolds. These transformations are often driven by the introduction of strain or reactive intermediates.

While specific studies on the ring expansion of this compound are not extensively documented, analogous transformations in related N-heterocyclic systems provide insights into potential reaction pathways. For instance, rearrangement reactions have been observed in pyrazolium (B1228807) halides, which can proceed through an ylide formation followed by ring cleavage and subsequent ring closure to yield 1,2-dihydropyrimidines. organic-chemistry.org This type of rearrangement, involving N-N bond cleavage, highlights the potential for skeletal reorganization in nitrogen-containing heterocycles.

Another potential avenue for rearrangement involves the Dimroth rearrangement, which has been observed in substituted pyrazoles. This typically involves the opening of the heterocyclic ring and subsequent recyclization to form a different isomeric structure. Although not directly demonstrated for this compound, the presence of the N-aryl substituent could influence the electronic distribution within the pyrazinone ring, potentially facilitating such rearrangements under appropriate conditions.

Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are common in carbocyclic systems and can also be envisioned for heterocyclic frameworks, particularly if a reactive intermediate can be generated on a side chain appended to the pyrazinone ring. These rearrangements typically lead to a more stable carbocation, often resulting in ring expansion or contraction.

Strategies for Hydrogenation and Dehalogenation

The chlorine substituents on the pyrazinone ring of this compound are key reactive sites for hydrogenation and dehalogenation reactions. These transformations are valuable for creating derivatives with different electronic and steric properties.

Catalytic hydrogenation is a primary strategy for both the reduction of the pyrazinone ring and the removal of the chloro substituents (hydrodehalogenation). Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed for such transformations. The reaction typically involves the use of hydrogen gas (H₂) as the reductant. The selectivity of the reaction, whether it leads to partial or complete dehalogenation or ring reduction, can often be controlled by tuning the reaction conditions, such as catalyst type, solvent, temperature, and pressure.

For instance, the selective hydrogenation of chloronitrobenzenes to chloroanilines has been extensively studied and demonstrates the feasibility of reducing a nitro group while retaining a chlorine atom on an aromatic ring using specific catalytic systems. These principles can be extended to the dehalogenation of this compound. The stepwise removal of the chlorine atoms could potentially be achieved, yielding mono-chloro or fully dehalogenated pyrazinone derivatives.

Homogeneous palladium-catalyzed dehalogenation offers an alternative approach. Recent advancements have shown that palladium complexes in solution can effectively catalyze the deuteration and tritiation of aryl halides using deuterium (B1214612) (D₂) or tritium (B154650) (T₂) gas. These methods often exhibit high functional group tolerance and can be applied to complex molecules.

Below is a table summarizing potential dehalogenation strategies applicable to this compound based on general knowledge of heterocyclic chemistry.

Table 1: Potential Dehalogenation Strategies for this compound

Strategy Catalyst/Reagent Product(s) Notes
Catalytic Hydrogenation Pd/C, H₂ 3-Chloro-1-(p-tolyl)pyrazin-2(1H)-one, 1-(p-tolyl)pyrazin-2(1H)-one, and/or ring-reduced products Selectivity can be influenced by reaction conditions.
Homogeneous Catalysis Pd(OAc)₂, PPh₃, H₂ Dehalogenated and/or ring-reduced products Offers potential for milder reaction conditions and improved selectivity.

The hydrogenation of the pyrazinone ring itself, leading to piperazinone derivatives, is another possible outcome of catalytic hydrogenation, often requiring more forcing conditions than dehalogenation. The N-(p-tolyl) substituent is generally stable under these conditions.

Mechanistic Investigations of Pyrazinone Transformations

Elucidation of Cyclization Mechanisms

The formation of the pyrazinone ring is a key step in the synthesis of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one. This process can proceed through various cyclization pathways, often dictated by the nature of the starting materials and reaction conditions.

One of the most common methods for constructing the 2(1H)-pyrazinone core is through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction involves the formation of the N-1-C-6 and N-4-C-5 bonds. nih.gov Another significant pathway is Hoornaert's method, which utilizes an α-aminonitrile and an oxalyl halide. rsc.org The mechanism for this transformation begins with the acylation of the α-aminonitrile to form an oxamoyl halide. rsc.org This is followed by the addition of HX to the nitrile, tautomerization to an enamine, and subsequent cyclization to yield a pyrazine-2,3-dione intermediate. rsc.org

A versatile approach for pyrazinone synthesis involves the cyclization of dipeptides with a C-terminal aldehyde, ketone, or carboxamide. rsc.org For instance, a dipeptidyl aldehyde can be used to synthesize pyrazinones lacking a substituent at the 5-position. rsc.org Additionally, nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to either 6-exo-dig or 6-endo-dig cyclization products, depending on the electronic properties of the alkyne substituent. beilstein-journals.orgmetu.edu.tr

The formation of the pyrazinone ring often proceeds through several key intermediates. In the reaction of α-amino acid amides and 1,2-dicarbonyl compounds, a condensation intermediate is initially formed. nih.govrsc.org In Hoornaert's method, a crucial intermediate is the pyrazine-2,3-dione, which is subsequently halogenated to form the 3,5-dihalo-2(1H)-pyrazinone. rsc.org

In the context of Ugi reactions for pyrazinone synthesis, an initial condensation affords an intermediate which then undergoes a Davidson cyclization in the presence of ammonia (B1221849) to yield polysubstituted pyrazinone-6-carboxamides. nih.govrsc.org Another proposed mechanism involves a mesoionic oxazole (B20620) and an isocyanide, where an intermediate is in equilibrium and undergoes decarboxylation, promoting a nucleophilic attack and ring closure. nih.govrsc.org Subsequent reaction with oxygen leads to the final pyrazinone product. nih.govrsc.org

Reaction Type Key Intermediates Reference
Hoornaert's MethodOxamoyl halide, Enamine, Pyrazine-2,3-dione rsc.org
Ugi ReactionCondensation product, Davidson cyclization intermediate nih.govrsc.org
Mesoionic Oxazole ReactionDecarboxylating intermediate, Superoxide complex nih.govrsc.org

Understanding Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity and stereoselectivity are critical aspects in the derivatization of the pyrazinone core, influencing the final structure and properties of the molecule. youtube.comnih.govkhanacademy.org In the synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones, the cyclization of diastereomerically pure aminonitriles leads to diastereomerically pure pyrazinones. semanticscholar.org The configuration at the nitrile-bearing carbon dictates the configuration of the asymmetric axis, and the steric bulk of ortho-halo substituents influences the selectivity. rsc.org

The reaction of N-alkyne-substituted pyrrole (B145914) esters with hydrazine demonstrates how electronic effects can control regioselectivity, leading to different cyclization products. beilstein-journals.orgmetu.edu.tr Similarly, in the segment-coupling Prins cyclization, alkene geometries dictate the product configurations, with E-alkenes generally leading to equatorial substituents and Z-alkenes to axial substituents. nih.gov

Mechanistic Aspects of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. wiley.comchemie-brunschwig.ch Palladium- and nickel-catalyzed reactions are particularly prominent. researchgate.netnih.gov The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

In palladium-catalyzed cross-coupling reactions, the cycle typically begins with the oxidative addition of the dichloropyrazinone to a Pd(0) complex. youtube.com This is followed by transmetalation with an organometallic reagent (e.g., organoboron, organozinc) and subsequent reductive elimination to form the new C-C or C-heteroatom bond and regenerate the Pd(0) catalyst. chemie-brunschwig.chyoutube.com The nature of the ligands on the metal center can significantly influence the reactivity and selectivity of the reaction. mdpi.com

Nickel catalysts exhibit distinct properties from palladium, such as accessing radical pathways and undergoing slower β-hydride elimination, which can lead to different reactivity patterns. nih.gov For instance, in some nickel-catalyzed reactions, Csp2 and Csp3 electrophiles can be activated through different mechanisms. nih.gov

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in pyrazinone transformations. mdpi.comrsc.org Density functional theory (DFT) calculations are frequently employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govresearchgate.net

Spectroscopic Analysis for Structural Elucidation of Pyrazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the connectivity of protons, providing definitive structural proof.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 3,5-dichloro-1-(p-tolyl)pyrazin-2(1H)-one.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the p-tolyl group and the single proton on the pyrazinone ring. The aromatic protons of the p-tolyl ring typically appear as two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group protons on the tolyl substituent would present as a singlet further upfield, generally around 2.3-2.5 ppm. The lone proton on the pyrazinone ring (at the C6 position) is expected to appear as a singlet in the aromatic or vinylic region of the spectrum.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework. Key signals would include those for the carbonyl carbon (C2) of the pyrazinone ring, which is expected to be significantly downfield (typically >150 ppm). The two chlorinated carbons of the pyrazinone ring (C3 and C5) would also have characteristic chemical shifts, influenced by the electronegative chlorine atoms and the nitrogen atoms. The carbons of the p-tolyl group would show four distinct signals: two for the protonated aromatic carbons, one for the ipso-carbon attached to the nitrogen, one for the carbon bearing the methyl group, and the signal for the methyl carbon itself, which appears upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazinone-H6Singlet, ~7.0-8.0~120-130
Tolyl-H (ortho to N)Doublet, ~7.2-7.5~125-130
Tolyl-H (meta to N)Doublet, ~7.2-7.5~130-135
Tolyl-CH₃Singlet, ~2.3-2.5~20-25
Pyrazinone-C2 (C=O)->150
Pyrazinone-C3 (C-Cl)-~140-150
Pyrazinone-C5 (C-Cl)-~145-155
Tolyl-C (ipso, attached to N)-~135-140
Tolyl-C (para, with CH₃)-~138-145

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, ¹H-¹⁵N HMBC)

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment would primarily show correlations between the coupled aromatic protons on the p-tolyl ring, confirming their ortho relationship. No other significant correlations are expected for the isolated pyrazinone proton and the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would definitively link the ¹H signals of the tolyl group's aromatic protons and methyl protons to their corresponding ¹³C signals, as well as the pyrazinone H6 proton to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key HMBC correlations would be expected from the pyrazinone H6 proton to the carbonyl carbon (C2) and the chlorinated carbon (C5). Correlations from the tolyl protons to the pyrazinone C3 and C2 carbons, and from the tolyl methyl protons to the aromatic carbons would further solidify the structure. A crucial correlation would be from the tolyl protons ortho to the nitrogen to the pyrazinone C3, confirming the attachment point of the aryl ring.

¹H-¹⁵N HMBC : This specialized experiment, if performed, would show correlations between protons and nitrogen atoms over two or three bonds. It would be invaluable for confirming the connectivity of the p-tolyl group to the N1 position of the pyrazinone ring, with correlations expected from the ortho-protons of the tolyl ring to the N1 atom.

Conformational Analysis via NMR

The rotational barrier around the N1-C(tolyl) bond can be investigated using variable temperature (VT) NMR studies. At lower temperatures, restricted rotation might lead to broadening or splitting of the signals for the ortho and meta protons of the p-tolyl group, indicating that they are becoming inequivalent on the NMR timescale. This provides insight into the conformational dynamics and steric hindrance around the bond connecting the pyrazinone and aryl rings.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS, HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the gold standard for determining the exact molecular formula of a new compound. For this compound (C₁₁H₈Cl₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺. The measured mass would be compared to the calculated theoretical mass, and a match within a very small tolerance (typically <5 ppm) would confirm the elemental composition. The characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would also be clearly visible in the mass spectrum, providing further evidence for the presence of two chlorine atoms in the molecule.

Table 2: Expected HRMS Data for C₁₁H₈Cl₂N₂O

IonCalculated Exact Mass
[M+H]⁺269.0036
[M+Na]⁺290.9855

Fragmentation Pattern Analysis for Structural Features

Analysis of the fragmentation pattern in the MS/MS spectrum (tandem mass spectrometry) can reveal key structural features. Upon collision-induced dissociation, the molecular ion of this compound would be expected to fragment in predictable ways.

Potential key fragmentation pathways could include:

Loss of CO : A common fragmentation for cyclic ketones and lactams, leading to a five-membered ring fragment.

Loss of Cl : Cleavage of one or both chlorine atoms.

Cleavage of the N-C(tolyl) bond : This would result in fragments corresponding to the p-tolyl cation and the dichloropyrazinone anion (or their radical counterparts).

Fragmentation of the pyrazinone ring : Various ring-opening and cleavage pathways can occur, providing further structural information.

By analyzing the masses of these fragment ions, the core structure and the nature and position of the substituents can be confirmed.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides crucial evidence for its key structural features.

The analysis of related pyrazinone and heterocyclic compounds allows for the prediction of characteristic absorption bands. core.ac.ukresearchgate.netmdpi.com The presence of the carbonyl group (C=O) in the pyrazinone ring is expected to produce a strong absorption band in the region of 1660-1762 cm⁻¹. mdpi.com The carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds within the heterocyclic and aromatic rings typically exhibit stretching vibrations in the 1450-1600 cm⁻¹ range. nih.gov

Furthermore, the aromatic C-H stretching vibrations of the p-tolyl group are anticipated to appear above 3000 cm⁻¹, while the C-H bonds of the methyl group will show stretching and bending vibrations. researchgate.net The carbon-chlorine (C-Cl) stretching vibrations are characteristically found in the lower frequency region of the spectrum, often between 600 and 800 cm⁻¹. The precise positions of these bands can provide insight into the electronic environment of the functional groups within the molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Amide)Stretching1660 - 1762
C=N / C=CStretching1450 - 1600
Aromatic C-HStretching> 3000
C-ClStretching600 - 800

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. youtube.comyoutube.com Molecules with multiple bonds and aromatic rings, such as this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). youtube.com

The pyrazinone core, being a conjugated system, is expected to exhibit characteristic π → π* transitions. The presence of the aromatic p-tolyl group extends the conjugation, which can influence the wavelength of maximum absorption (λmax). Generally, pyrazine (B50134) and its derivatives show absorption bands in the UV region, typically between 220 and 380 nm. researchgate.net The specific λmax values and molar absorptivity (ε) are sensitive to the solvent used and the nature of the substituents on the pyrazinone ring. researchgate.netresearchgate.net For instance, the introduction of chlorine atoms and the tolyl group can cause shifts in the absorption maxima compared to the parent pyrazinone structure.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)
π → πPyrazinone ring, Aryl group220 - 380
n → πC=O group> 300 (often weak)

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. nih.govyoutube.com

For a complex molecule like this compound, single-crystal X-ray diffraction would provide definitive proof of its structure. wikipedia.org This analysis would confirm the planarity of the pyrazinone ring, the substitution pattern of the two chlorine atoms and the p-tolyl group, and the relative orientation of the tolyl ring with respect to the pyrazinone core. nih.gov The crystal packing, stabilized by intermolecular interactions, would also be revealed. youtube.com While obtaining a diffraction-quality crystal can be a challenging step, the detailed structural information it provides is unparalleled. nih.govmdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. nih.gov This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₁₁H₈Cl₂N₂O, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from elemental analysis are compared with the calculated theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and confirms its proposed molecular formula.

Table 3: Elemental Composition of this compound (Molecular Formula: C₁₁H₈Cl₂N₂O; Molecular Weight: 255.10 g/mol )

ElementSymbolTheoretical Percentage (%)
CarbonC51.79
HydrogenH3.16
ChlorineCl27.80
NitrogenN10.98
OxygenO6.27

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 1 P Tolyl Pyrazin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-31G(d,p), are commonly used for these calculations. nih.govnih.gov

Computational studies on related heterocyclic systems demonstrate that DFT calculations can accurately predict these optimized geometries. nih.gov Furthermore, the thermodynamic stability of the molecule can be assessed by calculating properties such as the heat of formation. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital represents the ability to donate an electron. In 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one, the HOMO is expected to be distributed over the electron-rich regions, likely involving the p-tolyl group and the pyrazinone ring.

LUMO: This orbital signifies the ability to accept an electron. The LUMO is anticipated to be localized on the electron-deficient parts of the molecule, influenced by the electronegative chlorine and oxygen atoms. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, implying that charge transfer can easily occur within the molecule. researchgate.netirjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the electronic nature of the molecule.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added. researchgate.net
Absolute Electronegativity (χ) (I + A) / 2Tendency to attract electrons. irjweb.com
Absolute Hardness (η) (I - A) / 2Resistance to change in electron distribution. irjweb.com
Absolute Softness (S) 1 / ηReciprocal of hardness. irjweb.com
Electrophilicity Index (ω) χ² / (2η)A measure of electrophilic power. irjweb.com

This table presents theoretical descriptors used in the computational analysis of molecules.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP surface is color-coded to denote different potential values:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually located near hydrogen atoms. These sites are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the pyrazinone ring, as well as the chlorine atoms. Positive potential (blue) would be concentrated on the hydrogen atoms of the tolyl group.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations identify a static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the conformational flexibility and dynamic behavior of a molecule over time. By simulating the movements of atoms according to the laws of classical mechanics, MD provides insights into how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target.

For related heterocyclic compounds like 1,3,5-triazin-2(1H)-ones, MD simulations have been successfully used to investigate their binding modes within enzyme active sites, validating interactions and assessing the stability of the bound conformation. nih.gov Such simulations could be applied to this compound to understand its flexibility, particularly the rotation around the bond connecting the tolyl group to the pyrazinone ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts with a reasonable degree of accuracy. nih.gov

More recently, machine learning (ML) and graph neural network (GNN) models have demonstrated superior performance in predicting ¹H and ¹³C chemical shifts. nih.gov These models are trained on large databases of experimental spectra and can achieve high accuracy, with reported mean absolute errors (MAE) for ¹H chemical shifts as low as 0.08 ppm after fine-tuning. nih.gov

Below is a table of hypothetical predicted ¹H NMR chemical shifts for this compound, based on typical values for such structural motifs.

ProtonPredicted Chemical Shift (δ, ppm)
Pyrazinone-H7.0 - 7.5
Tolyl-H (ortho to N)7.2 - 7.4
Tolyl-H (meta to N)7.3 - 7.5
Tolyl-CH₃2.3 - 2.5

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with a specific property, often biological activity. However, the methodology is also applied to physicochemical properties. researchgate.netsemanticscholar.org The process involves calculating a set of molecular descriptors and using statistical methods, like Multiple Linear Regression (MLR), to create a predictive model. nih.govresearchgate.net

For pyrazine (B50134) derivatives, various molecular descriptors are calculated to build these models. The focus here is on the structural descriptors themselves, rather than their correlation with biological activity. researchgate.netsemanticscholar.org

Descriptor TypeExamplesRelevance
Physicochemical LogP (Partition Coefficient), Molar Refractivity (MR), Polarizability (Pol)Describe a molecule's hydrophobicity and electronic distribution. semanticscholar.org
Topological Molecular Weight (MW), Surface Area, Molar Volume (V)Relate to the size and shape of the molecule. semanticscholar.org
Quantum Chemical Dipole Moment, Hydration Energy (HE), HOMO/LUMO energiesDescribe the electronic structure and charge distribution. researchgate.netsemanticscholar.org

This table lists common descriptors used in QSAR studies of pyrazine derivatives and their general significance.

These computational approaches provide a powerful, multi-faceted framework for understanding the chemical nature of this compound from first principles.

Virtual Screening for Scaffold-Based Design (Focusing on structural complementarity, not target binding)

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to possess a desired biological activity. mdpi.com In the context of scaffold-based design, virtual screening can be employed to identify novel compounds that share a common structural core but have diverse peripheral substitutions. This approach focuses on the principle of structural complementarity, where the aim is to find molecules that are sterically and electronically compatible with a given scaffold, rather than focusing on the binding to a specific biological target. acs.org

The this compound scaffold serves as an excellent starting point for such virtual screening campaigns. The pyrazinone ring itself is a privileged structure, and the dichloro- and p-tolyl- groups provide specific vectors for modification and exploration of chemical space. africanjournalofbiomedicalresearch.com The goal of a virtual screening exercise centered on this scaffold would be to identify a library of compounds that maintain the core pyrazinone structure while presenting a variety of functional groups that are sterically and electronically harmonious with the core.

The following table illustrates a hypothetical set of derivatives of the this compound scaffold that could be identified through such a virtual screening process, highlighting the diverse substitutions that can be explored while maintaining the core structure.

Compound ID R1-Substituent R2-Substituent Molecular Weight ( g/mol ) LogP
DCTP-001HH283.123.45
DCTP-002FH301.113.52
DCTP-003ClH317.563.89
DCTP-004CH3H297.153.91
DCTP-005OCH3H313.153.63
DCTP-006HF301.113.52
DCTP-007HCl317.563.89
DCTP-008HBr362.014.12
DCTP-009HI409.014.45
DCTP-010FF319.103.59

Further refinement of the virtual screening process can be achieved by applying filters based on physicochemical properties to ensure that the identified compounds have desirable drug-like characteristics. These properties, often guided by frameworks like Lipinski's Rule of Five, include parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

The table below provides a summary of key physicochemical properties for a selection of virtually screened derivatives, demonstrating the ability to maintain drug-like properties while exploring chemical diversity around the scaffold.

Compound ID Formula Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors
DCTP-001C11H7Cl2N2O283.123.4502
DCTP-002C11H6Cl2FN2O301.113.5202
DCTP-003C11H6Cl3N2O317.563.8902
DCTP-004C12H9Cl2N2O297.153.9102
DCTP-005C12H9Cl2N2O2313.153.6303

This focus on structural complementarity allows for the generation of a library of diverse compounds that are all based on the this compound scaffold. This library can then be used for various downstream applications, including synthesis and biological screening, with the confidence that the core structural features have been preserved. This approach accelerates the discovery of new chemical entities by efficiently exploring the chemical space around a validated scaffold.

Synthetic Utility and Applications As a Chemical Scaffold

Role as a Building Block in Combinatorial Chemistry Libraries

The structure of 3,5-dichloro-1-(p-tolyl)pyrazin-2(1H)-one is exceptionally well-suited for the principles of combinatorial chemistry, a field focused on the rapid synthesis of large numbers of different but structurally related molecules. rsc.orgcuny.edu The two chlorine atoms at the C-3 and C-5 positions act as convenient handles for derivatization, allowing for the creation of extensive compound libraries.

A key development enabling this application was the adaptation of the synthesis of 3,5-dichloro-2(1H)-pyrazinones to a solid-phase methodology. nih.govnih.gov In this approach, the pyrazinone scaffold is anchored to a solid support, such as a resin bead, allowing for the use of excess reagents and simplified purification steps—hallmarks of combinatorial library generation. nih.govuniroma1.it By starting with the core scaffold, a multitude of different building blocks can be introduced at the C-3 and C-5 positions through sequential reactions, leading to a library where each member shares the central pyrazinone motif but differs in its peripheral substituents. This strategy has been specifically highlighted as a way to generate libraries of biologically interesting structures. rsc.orgnih.gov

Table 1: Points of Diversity on the Pyrazinone Scaffold for Combinatorial Libraries

Position Description Potential for Variation
N-1 Site of the tolyl group. Can be varied by choosing different primary amines in the initial synthesis.
C-3 Halogenated carbon. A reactive site for nucleophilic substitution or cross-coupling with a wide array of nucleophiles or organometallic reagents.
C-5 Halogenated carbon. A second, distinct reactive site for introducing diversity, often with different reactivity than the C-3 position.

| C-6 | Substituted carbon. | Diversity can be introduced here by selecting different aldehydes during the initial ring formation. nih.gov |

Scaffold for Designing Heterocyclic Systems

The this compound core is a powerful platform for the synthesis of more complex heterocyclic systems. The differential reactivity of the two chlorine atoms is the key to its utility, enabling site-selective modifications. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce new carbon-carbon or carbon-heteroatom bonds at these positions. rsc.orgtandfonline.comresearchgate.net

Research on related 3,5-dichloropyridazines, which share a similar dichlorinated diazine core, has demonstrated that the choice of palladium catalyst and ligand can exquisitely control which halogen atom reacts. nih.govnih.govnsf.gov For instance, certain phosphine (B1218219) ligands can direct the reaction to the C-5 position, which is typically less reactive, while other catalysts favor the C-3 position. nih.govnih.gov This regioselective control allows chemists to introduce one substituent at one position, leaving the second chlorine atom untouched for a subsequent, different chemical transformation. This step-wise, controlled elaboration is fundamental for building complex molecules and other heterocyclic rings onto the pyrazinone framework. rsc.orgnih.gov

Precursor for Advanced Organic Materials Synthesis (If applicable to related compounds)

While specific applications of this compound in materials science are not extensively documented, pyrazine (B50134) derivatives, in general, are recognized as important components in the development of novel organic materials. tandfonline.comresearchgate.net Nitrogen-containing heterocycles are of great interest for their electronic properties. The pyrazinone ring system, with its combination of nitrogen atoms and a conjugated system, possesses the foundational characteristics required for applications in areas such as dyes, organic conductors, or photophysical devices. The ability to systematically modify the core structure through its chloro-substituents allows for the fine-tuning of these electronic and photophysical properties, a key requirement in materials design.

Influence of Pyrazinone Moiety on Molecular Rigidity and Orientation

The pyrazinone ring imparts a significant degree of rigidity to the molecules in which it is found. researchgate.net The N-1 p-tolyl group, however, introduces a crucial element of three-dimensional complexity. Due to the steric hindrance between the ortho-protons of the tolyl group and the substituent at the C-6 position of the pyrazinone ring, free rotation around the N-C (aryl) bond can be severely restricted.

This phenomenon was demonstrated in a study on the synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The research showed that by using a chiral amine in the synthesis, the resulting pyrazinone could be locked into a specific, stable three-dimensional conformation. The steric bulk of the substituents forces the aryl ring to adopt a fixed, non-planar orientation relative to the pyrazinone ring, creating a rigid molecular architecture with a defined spatial arrangement. nih.gov This predictable control over molecular geometry is a highly desirable trait in rational drug design and catalyst development.

Diversity-Oriented Synthesis Utilizing the Pyrazinone Core

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules from a common starting material. nih.govnih.gov The this compound scaffold is an ideal substrate for DOS. It possesses multiple, chemically distinct reaction sites that can be addressed sequentially to "decorate" the core structure.

The power of this scaffold in DOS lies in the ability to perform site-selective and modular reactions. A typical DOS approach would involve:

First Reaction: A selective palladium-catalyzed cross-coupling at either the C-3 or C-5 position with a first set of building blocks.

Second Reaction: A second, different cross-coupling or nucleophilic substitution at the remaining chlorine atom with a second set of building blocks.

This modular approach enables the rapid construction of a matrix of products from a set of starting materials, efficiently exploring chemical space around the central pyrazinone core. nih.govnih.gov This strategy allows for the creation of compounds with significant structural variation, which is crucial for screening campaigns in drug discovery and materials science.

Table 2: Compound Names Mentioned

Compound Name
This compound
3,5-dichloropyridazine
2,4-dichloropyridine
QPhos
dppf
IPr
IPent
2,4-dichloropyrimidine
2,5-dichloropyridine
2,5-dichloropyrimidine
longamide B
N-bromosuccinimide
favipiravir
deoxyaspergillic acid
flavacol
phevalin
tyrvalin
leuvalin
phileucin
arglecin
argvalin
maremycin F
sorazinone B
enhypyrazinone A
ma'edamine A
ma'edamine B
dragmacidin D
dragmacidin E
dragmacidin F
JBIR-56

Q & A

Q. What are the established synthetic routes for 3,5-dichloro-1-(p-tolyl)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a structurally similar derivative, 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one, was prepared by reacting 3,5-dichloropyrazinone with substituted amines under microwave heating (140°C, 2 hours) using DIPEA as a base in NMP solvent . For the p-tolyl variant, replace the 4-methoxybenzyl group with p-toluidine and optimize solvent (e.g., DMF or acetone) and base (e.g., K₂CO₃ or NaH). Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for pyrazinone and p-tolyl groups) and methyl protons (δ ~2.3 ppm for p-tolyl CH₃).
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • FTIR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).
  • X-ray crystallography (if crystals form): Resolve substituent orientation and hydrogen bonding, as done for pyrazinone analogs in Hirshfeld surface analysis .

Q. How does the p-tolyl substituent influence the compound’s solubility and stability?

The hydrophobic p-tolyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies (e.g., via HPLC at 25°C/60°C) should assess degradation under light, heat, or humidity. Analogous pyrazinones show stability ≥4 years at -20°C , suggesting similar storage conditions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3,5-dichloro-pyrazinone core in substitution reactions?

The electron-deficient pyrazinone ring facilitates nucleophilic aromatic substitution (SNAr) at the 1-position. Computational studies (e.g., DFT) can map charge distribution, showing higher electrophilicity at nitrogen vs. carbon sites. Kinetic studies (e.g., varying temperature/base strength) may reveal activation barriers, as seen in related pyrazinone syntheses .

Q. How can substituent effects (e.g., chloro vs. methyl groups) modulate biological activity in pyrazinone derivatives?

Chloro groups enhance electrophilicity and binding to target proteins (e.g., kinase inhibitors like CC-223 ), while p-tolyl contributes to π-π stacking in hydrophobic pockets. Compare IC₅₀ values of 3,5-dichloro derivatives against analogs with methoxy or amino groups using enzymatic assays (e.g., mTOR inhibition ).

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

If X-ray data conflicts with DFT-optimized geometries (e.g., bond angles/rotamers), perform:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O/Cl contacts) .
  • Conformational sampling : Use molecular dynamics (MD) to simulate solution-state behavior and compare with solid-state structures.

Q. How can multicomponent reactions (MCRs) be leveraged to synthesize pyrazinone-based libraries for SAR studies?

Design MCRs using pyrazinone scaffolds, aldehydes, and amines to generate diverse derivatives. For example, Ugi or Biginelli reactions can introduce heterocyclic diversity, as demonstrated in pyrimidinone syntheses . Screen libraries for bioactivity using high-throughput assays (e.g., fluorescence-based kinase profiling ).

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